Beclomethasone 17-Propionate

Vue d'ensemble

Description

Le beclométhasone 17-monopropionate est un métabolite actif du dipropionate de béclométhasone, un corticostéroïde synthétique. Il est principalement utilisé pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Le beclométhasone 17-monopropionate est couramment utilisé dans le traitement de diverses affections inflammatoires, notamment l'asthme, la rhinite allergique et certaines maladies cutanées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le beclométhasone 17-monopropionate est synthétisé à partir du dipropionate de béclométhasone par hydrolyse. La réaction implique l'utilisation d'enzymes estérases qui convertissent le dipropionate de béclométhasone en sa forme active, le beclométhasone 17-monopropionate . Le processus se déroule généralement dans des conditions douces, garantissant la stabilité du composé.

Méthodes de production industrielle

En milieu industriel, le dipropionate de béclométhasone est produit par une série de réactions chimiques impliquant la chloration, l'estérification et l'hydrolyse. L'étape finale implique la conversion enzymatique du dipropionate de béclométhasone en beclométhasone 17-monopropionate. Cette méthode garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le beclométhasone 17-monopropionate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Conversion du dipropionate de béclométhasone en beclométhasone 17-monopropionate.

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de divers métabolites oxydés.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de métabolites réduits.

Réactifs et conditions courantes

Hydrolyse : Les enzymes estérases sont couramment utilisées dans des conditions aqueuses douces.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Le principal produit formé par l'hydrolyse du dipropionate de béclométhasone est le beclométhasone 17-monopropionate. Les réactions d'oxydation et de réduction conduisent à la formation de divers métabolites oxydés et réduits, respectivement .

Applications De Recherche Scientifique

Le beclométhasone 17-monopropionate a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de dosages de corticostéroïdes.

Biologie : Employé dans des études portant sur les mécanismes de l'inflammation et de la réponse immunitaire.

Médecine : Largement utilisé dans la recherche clinique pour le développement de nouvelles thérapies anti-inflammatoires et immunosuppressives.

Mécanisme d'action

Le beclométhasone 17-monopropionate exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules cibles. Cette liaison conduit à l'activation ou à la répression de gènes spécifiques impliqués dans la réponse inflammatoire. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation et la réponse immunitaire . Les cibles moléculaires comprennent le facteur nucléaire kappa B (NF-κB) et la protéine activatrice 1 (AP-1), qui sont des régulateurs clés de l'inflammation .

Mécanisme D'action

Beclomethasone 17-monopropionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Dipropionate de béclométhasone : Le composé parent du beclométhasone 17-monopropionate, utilisé dans des applications thérapeutiques similaires.

Propionate de fluticasone : Un autre corticostéroïde ayant des propriétés anti-inflammatoires similaires.

Budésonide : Un corticostéroïde utilisé dans le traitement de l'asthme et de la maladie inflammatoire de l'intestin.

Unicité

Le beclométhasone 17-monopropionate est unique en raison de sa forte affinité pour les récepteurs des glucocorticoïdes et de ses puissants effets anti-inflammatoires. Comparé à d'autres corticostéroïdes, il a une durée d'action plus longue et moins d'effets secondaires systémiques, ce qui en fait un choix privilégié pour la gestion à long terme des affections inflammatoires .

Activité Biologique

Beclomethasone 17-propionate (17-BMP) is a potent glucocorticoid that serves as an active metabolite of beclomethasone dipropionate (BDP). This compound exhibits significant anti-inflammatory properties and is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by its rapid metabolism and bioavailability following administration. The pharmacokinetic profile is crucial for understanding its efficacy in clinical settings.

- Bioavailability : The absolute bioavailability of beclomethasone dipropionate is approximately 2% when inhaled, with about 95% undergoing conversion to 17-BMP in the lungs . The bioavailability of 17-BMP via oral and intranasal routes is notably higher, estimated at 41% and 44%, respectively .

- Plasma Concentrations : Following inhalation, the peak plasma concentration (Cmax) for BDP is around 35,356 pg/mL, while for 17-BMP it reaches approximately 2,633 pg/mL . The time to reach maximum concentration (Tmax) for both compounds is relatively quick, typically around 0.2 hours post-administration.

| Route of Administration | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) |

|---|---|---|---|

| Inhalation | 35,356 | 0.2 | 2 |

| Oral | 703 | 4 | 41 |

| Intranasal | 310 | 4 | 44 |

This compound functions primarily as a glucocorticoid receptor (GR) agonist. Its mechanism involves:

- Cytokine Inhibition : It effectively suppresses the production of pro-inflammatory cytokines such as IL-6, TNFα, and CXCL8. The effective concentrations (EC50 values) for these cytokines are remarkably low: IL-6 (0.05 nM), TNFα (0.01 nM), and CXCL8 (0.1 nM) .

- Gene Regulation : Treatment with beclomethasone leads to the upregulation of GR-dependent genes such as FKBP51 and GILZ, which play roles in modulating inflammation and immune responses .

Clinical Implications

The clinical application of this compound has been extensively studied in various patient populations.

- Asthma Management : In patients with asthma, inhaled corticosteroids like BDP, which convert to 17-BMP, have been shown to reduce airway inflammation effectively. A study demonstrated that patients receiving BDP experienced significant improvements in lung function and symptom control .

- COPD Treatment : Beclomethasone has also been evaluated in COPD patients. Its ability to inhibit inflammatory mediators contributes to improved respiratory function and reduced exacerbations .

Case Studies

Several studies have illustrated the effectiveness of this compound in clinical settings:

- Asthma Study : A randomized controlled trial involving adults with mild to moderate asthma showed that treatment with BDP resulted in a significant decrease in asthma exacerbations compared to placebo .

- COPD Research : Another study focused on COPD patients indicated that inhaled BDP significantly reduced levels of inflammatory markers in sputum samples, correlating with improved lung function metrics .

Propriétés

IUPAC Name |

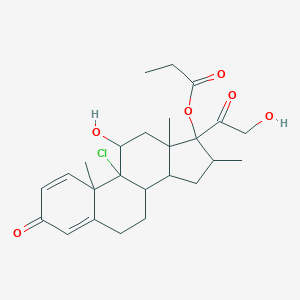

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.